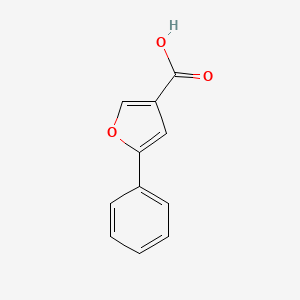

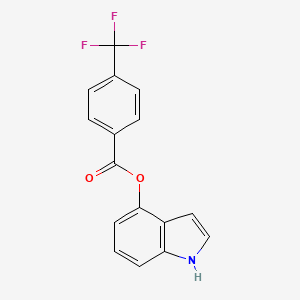

5-Phenylfuran-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

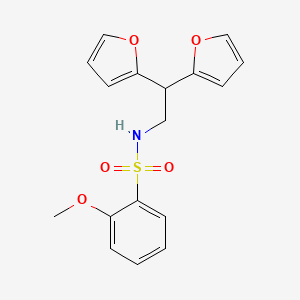

5-Phenylfuran-3-carboxylic acid is a heterocyclic compound of the aryl furan series . Substances of this series are used in the synthesis of biologically active compounds with pharmacophore properties .

Synthesis Analysis

The synthesis of 2-methyl-5-phenylfuran-3-carboxylic acid was carried out according to a scheme involving the reaction of sodium ethyl acetoacetate with phenacylbromide . This yielded ethyl-2-acetyl-4-oxo-4-arylbutanone, which was cyclized with phosphorus pentoxide in benzene to form the ethyl ester of 2-methyl-5-phenylfuran-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of 2-methyl-5-phenylfuran-3-carboxylic acid has been studied in detail . The compound has a molecular weight of 202.21 and its InChI code is 1S/C12H10O3/c1-8-10 (12 (13)14)7-11 (15-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) .Chemical Reactions Analysis

The thermochemical constants for 2-methyl-5-phenylfuran-3-carboxylic acid can optimize synthesis processes . The temperature dependence of the saturated vapor pressure and the combustion energy of 2-methyl-5-phenylfuran-3-carboxylic acid were determined by experimental methods .Physical And Chemical Properties Analysis

2-Methyl-5-phenylfuran-3-carboxylic acid is a solid crystalline substance with a light yellow appearance . It has a melting point range of 176 - 179 °C .科学的研究の応用

Biosynthesis Applications

- Selective Oxidation and Biocatalysis : A study highlighted the development of a selective oxidation approach for converting furans into furan-based carboxylic acids using recombinant Escherichia coli. This method shows potential for synthesizing value-added furan-based carboxylic acids with industrial applications (Wang, Gong, & He, 2020).

Chemical Synthesis and Antimicrobial Activity

- Synthesis of Novel Compounds : Research demonstrated the synthesis of phenylfuro[3,2-d]pyrimidine glycosides derivatives from ethyl 3-amino-5-phenylfuran-2-carboxylate, exploring their pharmacological properties and potential antimicrobial activity (Ghoneim, El-Farargy, & Elkanzi, 2019).

Biosynthesis and Stereochemical Studies

- Carbapenem Biosynthesis : Studies focused on the biosynthesis of carbapenem beta-lactam antibiotics, involving stereochemical assignments and the role of specific enzymes in the ring stereoinversion process from L-proline, which is closely related to the synthesis and application of similar carboxylic acids (Stapon, Li, & Townsend, 2003).

Asymmetric Synthesis in Organic Chemistry

- Enantiomerically Enriched Acids : A study reported the asymmetric oxidation of 3-Aryl-2-hydroxycyclopent-2-en-1-ones, resulting in enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. This process is significant in the field of chiral chemistry and organic synthesis (Jõgi et al., 2006).

Pharmaceutical Research

- Antibacterial Activity of Furan Derivatives : A new furan derivative, including 5-acetoxymethylfuran-3-carboxylic acid, was isolated from an endophytic fungus and displayed potent antibacterial activity, showcasing the potential of furan derivatives in pharmaceutical applications (Ma, Ma, Li, & Wang, 2016).

Material Science and Optoelectronics

- Optical Nonlinearity Studies : Research involving the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including a study of their optical nonlinearity, indicates their potential application in optical limiting and materials science (Chandrakantha et al., 2013).

Safety and Hazards

将来の方向性

The wide range of applications of arylfuran compounds, including 2-methyl-5-phenylfuran-3-carboxylic acid, suggests that their thermodynamic properties need to be fully investigated . The values of enthalpies of combustion of substances belong to the main thermochemical characteristics, as they contain information about the energy of internal and intermolecular interactions .

特性

IUPAC Name |

5-phenylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSAALPNWTQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)

![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)